![molecular formula C15H13Cl2N5O2S B6576851 3-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1lambda6-thiolane-1,1-dione CAS No. 1105234-08-9](/img/structure/B6576851.png)
3-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1lambda6-thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidine ring, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in many biologically active molecules and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidine core is a bicyclic structure containing two nitrogen atoms .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazolo[3,4-d]pyrimidines and their derivatives are known to participate in a variety of chemical reactions, often serving as key intermediates in the synthesis of more complex molecules .Wissenschaftliche Forschungsanwendungen
- Euglena Studies : Euglena gracilis, a photosynthetic protist, serves as a model organism. Scientists investigate DCMU’s effects on Euglena cell cycle transit and its relationship to light-stimulated photosynthesis .
- Disappearing Polymorphs : F0521-0567 exhibits a phenomenon known as “disappearing polymorphism.” Some crystal structures, like Form I, cannot be reproduced by researchers . Understanding this behavior contributes to materials science and crystal engineering.
- Storage and Handling : Proper storage conditions involve keeping the compound tightly closed in a dry, well-ventilated place away from oxidizing agents. Researchers emphasize safety precautions due to its potential carcinogenicity .
Photosynthesis Research
Material Science and Polymorphism
Chemical Safety and Handling
Wirkmechanismus
Target of Action
The primary target of F0521-0567 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
F0521-0567 interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell proliferation
Biochemical Pathways
The inhibition of CDK2 by F0521-0567 affects the cell cycle, a fundamental biochemical pathway in all living cells . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, F0521-0567 prevents this transition, effectively halting the cell cycle and preventing cell proliferation .
Result of Action
The inhibition of CDK2 by F0521-0567 leads to a significant reduction in cell proliferation . This is particularly effective against cancer cells, which are characterized by uncontrolled cell proliferation . Therefore, F0521-0567 shows potential as a therapeutic agent in the treatment of cancer .
Zukünftige Richtungen
The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action in more detail. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals .
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-N-(1,1-dioxothiolan-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5O2S/c16-12-2-1-10(5-13(12)17)22-15-11(6-20-22)14(18-8-19-15)21-9-3-4-25(23,24)7-9/h1-2,5-6,8-9H,3-4,7H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPIXLSLQBYPNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.